![molecular formula C12H9N3O2 B1413725 5-Methyl-3-[4-(1,3-Oxazol-5-yl)phenyl]-1,2,4-oxadiazol CAS No. 2197056-77-0](/img/structure/B1413725.png)

5-Methyl-3-[4-(1,3-Oxazol-5-yl)phenyl]-1,2,4-oxadiazol

Übersicht

Beschreibung

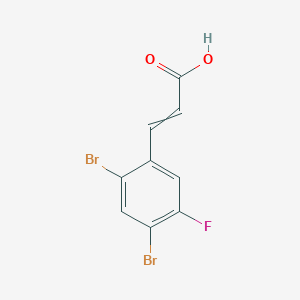

Oxazole is an important heterocyclic nucleus having a wide spectrum of biological activities . It is a doubly unsaturated 5-membered ring having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between . Substitution pattern in oxazole derivatives play a pivotal role in delineating the biological activities .

Molecular Structure Analysis

Oxazoles is a doubly unsaturated 5-membered ring having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between . The specific molecular structure of “5-Methyl-3-[4-(1,3-oxazol-5-yl)phenyl]-1,2,4-oxadiazole” is not available in my current resources.Physical And Chemical Properties Analysis

Oxazole was first prepared in 1947, has a boiling point of 69 °C and is a stable liquid at room temperature . The specific physical and chemical properties of “5-Methyl-3-[4-(1,3-oxazol-5-yl)phenyl]-1,2,4-oxadiazole” are not available in my current resources.Wissenschaftliche Forschungsanwendungen

Medizinische Chemie: Anti-mikrobielle Wirkstoffe

Oxazolderivate, darunter 5-Methyl-3-[4-(1,3-Oxazol-5-yl)phenyl]-1,2,4-oxadiazol, wurden auf ihre antimikrobiellen Eigenschaften untersucht . Diese Verbindungen haben sich gegen eine Vielzahl von Bakterienstämmen, darunter Staphylococcus aureus und Escherichia coli, als wirksam erwiesen. Ihre Wirkungsweise beinhaltet oft die Störung der bakteriellen Zellwandsynthese oder Proteinsynthese.

Pharmakologie: Schmerzmanagement

Im Bereich der Pharmakologie wurden Oxazolverbindungen auf ihre Wirksamkeit bei der Schmerzbehandlung, insbesondere bei neuropathischen Schmerzen, bewertet . Durch die gezielte Ansprache spezifischer Schmerzwege könnten diese Moleküle neue Behandlungsmöglichkeiten mit potenziell weniger Nebenwirkungen als bestehende Medikamente bieten.

Biochemie: Enzyminhibition

Der Oxazolring ist ein Schlüsselelement in Enzyminhibitoren. Untersuchungen haben gezeigt, dass Oxazolderivate an die aktiven Zentren von Enzymen binden und deren Funktion hemmen können, was für die Entwicklung neuer Medikamente gegen Krankheiten wie Krebs und Diabetes von entscheidender Bedeutung ist .

Biotechnologie: Molekulare Sonden

In biotechnologischen Anwendungen dienen Oxazolderivate als molekulare Sonden. Sie können verwendet werden, um biologische Prozesse zu untersuchen, indem sie an spezifische Proteine oder DNA-Sequenzen binden, was zum Verständnis zellulärer Mechanismen und zur Identifizierung potenzieller Wirkstoffziele beiträgt .

Chemieingenieurwesen: Synthese von Heterocyclen

Chemieingenieure nutzen Oxazolderivate bei der Synthese komplexer Heterocyclen. Diese Verbindungen dienen als Zwischenprodukte bei der Herstellung verschiedener Pharmazeutika und Agrochemikalien und demonstrieren ihre Vielseitigkeit in der synthetischen Chemie .

Materialwissenschaft: Organische Elektronik

Neue Forschungsergebnisse in der Materialwissenschaft deuten darauf hin, dass Oxazolderivate eine Rolle bei der Entwicklung organischer elektronischer Materialien spielen könnten. Ihre stabile Ringstruktur und ihre elektronischen Eigenschaften machen sie für den Einsatz in organischen Leuchtdioden (OLEDs) und anderen elektronischen Anwendungen geeignet .

Zukünftige Richtungen

Oxazole-based molecules are becoming a significant heterocyclic nucleus, which have received attention from researchers globally, leading them to synthesize diverse oxazole derivatives . This suggests that there may be future research directions in the synthesis and study of new oxazole derivatives, including potentially “5-Methyl-3-[4-(1,3-oxazol-5-yl)phenyl]-1,2,4-oxadiazole”.

Wirkmechanismus

Target of Action

Oxazole derivatives, which include 5-methyl-3-[4-(1,3-oxazol-5-yl)phenyl]-1,2,4-oxadiazole, have been known to interact with various enzymes and receptors .

Mode of Action

Oxazole derivatives are known to bind with biological systems such as various enzymes and receptors via numerous non-covalent interactions .

Biochemical Pathways

Oxazole derivatives have been associated with a wide range of biological actions, including antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant properties .

Result of Action

Oxazole derivatives have been reported to exhibit a wide range of biological activities .

Biochemische Analyse

Biochemical Properties

5-Methyl-3-[4-(1,3-oxazol-5-yl)phenyl]-1,2,4-oxadiazole plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation . Additionally, it interacts with proteins involved in cell signaling pathways, modulating their activity and affecting cellular responses .

Cellular Effects

The effects of 5-Methyl-3-[4-(1,3-oxazol-5-yl)phenyl]-1,2,4-oxadiazole on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been found to inhibit the proliferation of cancer cells by inducing apoptosis and altering gene expression patterns . It also affects cellular metabolism by modulating the activity of metabolic enzymes, leading to changes in metabolite levels .

Molecular Mechanism

At the molecular level, 5-Methyl-3-[4-(1,3-oxazol-5-yl)phenyl]-1,2,4-oxadiazole exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. This compound can inhibit enzyme activity by binding to the active site, preventing substrate binding and subsequent catalytic activity . Additionally, it can activate certain signaling pathways by binding to receptors, leading to changes in gene expression and cellular responses .

Temporal Effects in Laboratory Settings

The effects of 5-Methyl-3-[4-(1,3-oxazol-5-yl)phenyl]-1,2,4-oxadiazole change over time in laboratory settings. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term studies have shown that prolonged exposure to this compound can lead to changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of 5-Methyl-3-[4-(1,3-oxazol-5-yl)phenyl]-1,2,4-oxadiazole vary with different dosages in animal models. At low doses, this compound exhibits beneficial effects, such as anti-inflammatory and anticancer activities . At high doses, it can cause toxic effects, including liver and kidney damage . Threshold effects have been observed, where the compound’s activity significantly changes at specific dosage levels .

Metabolic Pathways

5-Methyl-3-[4-(1,3-oxazol-5-yl)phenyl]-1,2,4-oxadiazole is involved in several metabolic pathways. It interacts with enzymes and cofactors involved in these pathways, affecting metabolic flux and metabolite levels . For instance, this compound can inhibit enzymes involved in the synthesis of inflammatory mediators, reducing their production and subsequent inflammatory responses .

Transport and Distribution

Within cells and tissues, 5-Methyl-3-[4-(1,3-oxazol-5-yl)phenyl]-1,2,4-oxadiazole is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation within different cellular compartments . For example, it can be transported into cells via specific transporters and accumulate in the cytoplasm, where it exerts its biological effects .

Subcellular Localization

The subcellular localization of 5-Methyl-3-[4-(1,3-oxazol-5-yl)phenyl]-1,2,4-oxadiazole is crucial for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, it can localize to the nucleus, where it influences gene expression, or to the mitochondria, where it affects cellular metabolism .

Eigenschaften

IUPAC Name |

5-methyl-3-[4-(1,3-oxazol-5-yl)phenyl]-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3O2/c1-8-14-12(15-17-8)10-4-2-9(3-5-10)11-6-13-7-16-11/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMAKCGXAFAQPKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NO1)C2=CC=C(C=C2)C3=CN=CO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Isopropyl-1-[(4-methylphenyl)sulfonyl]-1h-pyrazol-3-amine](/img/structure/B1413646.png)

![4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole](/img/structure/B1413649.png)

![tert-Butyl 3-([(2-hydroxyethyl)amino]methyl)-2,5-dihydro-1h-pyrrole-1-carboxylate](/img/structure/B1413651.png)